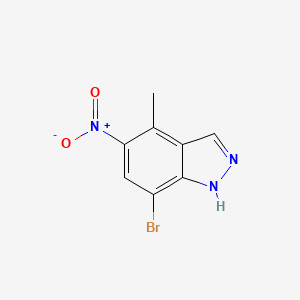

7-bromo-4-methyl-5-nitro-1H-indazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“7-bromo-4-methyl-5-nitro-1H-indazole” is a chemical compound with the linear formula C8H6BrN3O2 . It has a molecular weight of 256.06 . The compound is used in various applications and has been the subject of numerous studies .

Synthesis Analysis

The synthesis of indazole derivatives, including “7-bromo-4-methyl-5-nitro-1H-indazole”, has been a topic of interest in the field of medicinal chemistry . Various methods have been developed to construct these heterocycles with better biological activities .

Molecular Structure Analysis

Indazoles are nitrogen-containing heterocyclic compounds bearing a bicyclic ring structure made up of a pyrazole ring and a benzene ring . Indazole usually contains two tautomeric forms: 1H-indazole and 2H-indazole . Since 1H-indazole is more thermodynamically stable than 2H-indazole, it is the predominant tautomer .

Chemical Reactions Analysis

Indazole-containing derivatives, including “7-bromo-4-methyl-5-nitro-1H-indazole”, display versatile biological activities . They have been used in various chemical reactions, and their reaction with formaldehyde in aqueous acid solution has been studied .

Physical And Chemical Properties Analysis

The compound has a melting point of 204-206 degrees Celsius .

Scientific Research Applications

Anticancer Activity

7-bromo-4-methyl-5-nitro-1H-indazole: has been explored for its potential in anticancer therapy. Indazole derivatives are known to exhibit antiproliferative activities against various cancer cell lines, including leukemia, non-small cell lung, colon, CNS, melanoma, ovarian, renal, prostate, and breast cancer . The nitro group in the compound can be reduced to an amine in the body, which can interfere with the DNA synthesis of rapidly dividing cancer cells.

Synthesis of Biologically Active Compounds

The chemical structure of 7-bromo-4-methyl-5-nitro-1H-indazole allows for its use in the synthesis of a wide range of biologically active compounds. Its reactivity enables the formation of various derivatives that can serve as HIV protease inhibitors, serotonin receptor antagonists, aldol reductase inhibitors, and acetylcholinesterase inhibitors, which are crucial in the treatment of diseases like HIV, depression, diabetes, and Alzheimer’s .

Mechanism of Action

Target of Action

It’s known that similar compounds often target the respiratory system .

Biochemical Pathways

Indazole derivatives, a class of compounds to which 7-bromo-4-methyl-5-nitro-1h-indazole belongs, are known to play significant roles in cell biology .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 7-bromo-4-methyl-5-nitro-1H-indazole . .

Safety and Hazards

While specific safety and hazard information for “7-bromo-4-methyl-5-nitro-1H-indazole” is not available in the retrieved papers, general safety measures for handling similar compounds include wearing personal protective equipment, ensuring adequate ventilation, and avoiding ingestion and inhalation .

Future Directions

Indazole-containing derivatives, including “7-bromo-4-methyl-5-nitro-1H-indazole”, continue to gain considerable attention in the field of medicinal chemistry due to their versatile biological activities . Future research will likely focus on developing methods to construct these heterocycles with better biological activities .

properties

IUPAC Name |

7-bromo-4-methyl-5-nitro-1H-indazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN3O2/c1-4-5-3-10-11-8(5)6(9)2-7(4)12(13)14/h2-3H,1H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTXHZXXRESXPMC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=NNC2=C(C=C1[N+](=O)[O-])Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50640011 |

Source

|

| Record name | 7-Bromo-4-methyl-5-nitro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50640011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-bromo-4-methyl-5-nitro-1H-indazole | |

CAS RN |

952183-46-9 |

Source

|

| Record name | 7-Bromo-4-methyl-5-nitro-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=952183-46-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Bromo-4-methyl-5-nitro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50640011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-[(3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)methyl]acetamide](/img/structure/B1324886.png)